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Introduction
WAY-213613 is a potent, non-substrate, and competitive inhibitor of the Excitatory Amino Acid

Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1).[1] It exhibits high

selectivity for EAAT2 over other EAAT subtypes (EAAT1 and EAAT3) and shows no activity at

ionotropic or metabotropic glutamate receptors.[2] In the central nervous system, EAAT2 is

predominantly expressed on astrocytes and is responsible for the majority of glutamate

clearance from the synaptic cleft. By inhibiting EAAT2, WAY-213613 prolongs the presence of

glutamate in the synapse, leading to increased activation of glutamate receptors. This property

makes WAY-213613 a valuable pharmacological tool for investigating the role of glutamate

homeostasis in synaptic transmission and plasticity.

The primary application of WAY-213613 in this context is to study how altered glutamate

dynamics, specifically reduced uptake, affect forms of synaptic plasticity such as Long-Term

Potentiation (LTP) and Long-Term Depression (LTD). It is particularly useful for exploring

phenomena dependent on glutamate spillover and the activation of extrasynaptic receptors,

such as GluN2B-containing NMDA receptors.

Mechanism of Action in Synaptic Plasticity
Synaptic plasticity, the activity-dependent modification of synapse strength, is critically

dependent on precise spatial and temporal glutamate dynamics. The induction of many forms
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of plasticity, including Spike-Timing-Dependent Plasticity (STDP), requires tight temporal

correlation between presynaptic glutamate release and postsynaptic depolarization.

EAAT2 transporters on perisynaptic astrocytes play a crucial gating role by rapidly clearing

glutamate, thereby confining its action to the synapse and limiting the activation of

extrasynaptic NMDARs.[1] By inhibiting EAAT2, WAY-213613 allows glutamate to persist longer

and diffuse further, a phenomenon known as "glutamate spillover." This spillover can activate a

different subset of receptors, particularly high-affinity extrasynaptic GluN2B-containing

NMDARs, altering the calcium signaling in the postsynaptic neuron and thereby changing the

rules for plasticity induction.[1]

Research at corticostriatal synapses has shown that transiently blocking EAAT2 with WAY-

213613 during an STDP protocol disrupts the strict timing requirements.[1] Instead of a narrow

time window for inducing LTP or LTD, plasticity can be induced even with uncorrelated pre- and

postsynaptic firing, demonstrating that EAAT2 activity is essential for enforcing the temporal

contingency of Hebbian learning.[1]

WAY-213613 blocks EAAT2, causing glutamate spillover and altered plasticity.

Data Presentation
Table 1: Inhibitory Activity of WAY-213613
This table summarizes the inhibitory potency of WAY-213613 on different human excitatory

amino acid transporter (EAAT) subtypes. The data highlights the compound's selectivity for

EAAT2.

Transporter
Subtype

IC₅₀ (nM)
Selectivity vs.
EAAT2

Reference

EAAT1 (Glast) 5004 > 58-fold [2]

EAAT2 (GLT-1) 85 - [2]

EAAT3 (EAAC1) 3787 > 44-fold [2]

Table 2: Effect of WAY-213613 on Spike-Timing-
Dependent Plasticity (STDP) at Corticostriatal Synapses
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This table presents the quantitative effects of transiently applying WAY-213613 during an STDP

induction protocol in rat brain slices. Data is expressed as the mean percentage change in

Excitatory Postsynaptic Current (EPSC) amplitude 40 minutes post-induction. Note how the

inhibitor abolishes the timing-dependent rules and promotes a timing-independent potentiation

at wider intervals.

Spike-Timing
Interval (Δt)

Condition

Mean EPSC
Amplitude (%
of Baseline ±
SEM)

Outcome Reference

-20 ms (Post-

before-Pre)
Control 75 ± 5% t-LTD [1]

WAY-213613

(100 µM)
80 ± 11%

No significant

plasticity
[1]

+20 ms (Pre-

before-Post)
Control 145 ± 10% t-LTP [1]

WAY-213613

(100 µM)
80 ± 11%

No significant

plasticity
[1]

±200 ms

(Uncorrelated)
Control 102 ± 8% No plasticity [1]

WAY-213613

(100 µM)
165 ± 20% LTP [1]

Experimental Protocols
Protocol 1: Investigating the Role of EAAT2 in Spike-
Timing-Dependent Plasticity (STDP)
This protocol is adapted from the methodology described by Valtcheva and Venance (2016) for

studying STDP at corticostriatal synapses in acute brain slices.[1] It details the procedure for

inducing and measuring synaptic plasticity changes while transiently inhibiting EAAT2 with

WAY-213613.
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1. Brain Slice Preparation

Anesthetize a juvenile rat (e.g., P21-P28 Wistar) following institutional guidelines.

Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated (95% O₂, 5%

CO₂) NMDG-based cutting solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃,

20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄;

pH adjusted to 7.3-7.4).

Cut 300 µm thick coronal slices containing the dorsal striatum using a vibratome.

Transfer slices to a recovery chamber with the same NMDG solution at 32-34°C for 10-15

minutes.

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM:

125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂) oxygenated

with 95% O₂/5% CO₂. Keep at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording

Place a single slice in the recording chamber on an upright microscope and perfuse

continuously with oxygenated aCSF at 32-34°C.

Using infrared differential interference contrast (IR-DIC) microscopy, identify Medium Spiny

Neurons (MSNs) in the dorsolateral striatum.

Perform whole-cell patch-clamp recordings from MSNs in voltage-clamp mode (holding

potential -70 mV). Use borosilicate glass pipettes (4-7 MΩ) filled with an internal solution

(e.g., in mM: 105 K-gluconate, 30 KCl, 10 HEPES, 10 phosphocreatine, 4 ATP-Mg, 0.3 GTP-

Na; pH 7.3).

Place a bipolar stimulating electrode in the white matter of the corpus callosum to evoke

synaptic responses in the recorded MSN.

3. STDP Induction Protocol

Record baseline EPSCs for 10-20 minutes by stimulating at a low frequency (e.g., 0.1 Hz).
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Switch to the STDP induction phase. This protocol involves pairing a presynaptic stimulus

with a postsynaptic action potential 70-100 times at a frequency of 1 Hz.

For t-LTP: The presynaptic stimulus precedes the postsynaptic spike (e.g., Δt = +20 ms).

The postsynaptic spike is evoked by a brief depolarizing current injection in current-clamp

mode.

For t-LTD: The postsynaptic spike precedes the presynaptic stimulus (e.g., Δt = -20 ms).

Drug Application: For the experimental group, switch the perfusion to aCSF containing WAY-

213613 (50-100 µM) approximately 5 minutes before starting the STDP pairing protocol.

Continue perfusion with the drug only for the duration of the pairing protocol (approx. 1.5-2

minutes).

Immediately after the pairing protocol is complete, switch the perfusion back to the standard

aCSF to wash out the drug.

Return to voltage-clamp mode and monitor the EPSC amplitude for at least 40-60 minutes to

determine the extent of plasticity.
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Experimental Workflow for STDP with WAY-213613

Transient Drug Application

1. Prepare Acute
Coronal Brain Slices

2. Slice Recovery
(>1 hour in aCSF)

3. Obtain Whole-Cell
Patch-Clamp Recording

4. Record Baseline EPSCs
(10-20 min @ 0.1 Hz)

5. Perfuse with
WAY-213613 (100 µM)

6. Apply STDP Pairing Protocol
(100 pairs @ 1 Hz)

7. Washout with aCSF

8. Record Post-Induction EPSCs
(40-60 min @ 0.1 Hz)

9. Analyze Change in
EPSC Amplitude

Click to download full resolution via product page

Workflow for an STDP experiment using transient WAY-213613 application.
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4. Data Analysis

Measure the slope or amplitude of the averaged EPSCs.

Normalize the post-induction EPSC values to the average baseline value.

Plot the normalized EPSC amplitude over time. The magnitude of plasticity is typically

quantified as the average of the normalized values from 30 to 40 minutes post-induction.

Compare the results from the control group (no drug) with the WAY-213613 group for

different spike-timing intervals (Δt).

Protocol 2: Preparation of Stock Solutions
1. WAY-213613 Stock Solution (100 mM in DMSO)

Molecular Weight: 415.19 g/mol

To prepare a 100 mM stock solution, dissolve 4.15 mg of WAY-213613 powder in 100 µL of

high-quality, anhydrous DMSO.

Vortex briefly to ensure complete dissolution.

Aliquot into smaller volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C. The stock solution is stable for several months.

2. Working Solution in aCSF

On the day of the experiment, dilute the 100 mM DMSO stock solution into the oxygenated

aCSF to achieve the final desired concentration (e.g., 100 µM).

Example for 100 µM: Add 1 µL of the 100 mM stock solution to 1 mL of aCSF (a 1:1000

dilution).

Ensure the final concentration of DMSO in the aCSF is low (≤ 0.1%) to avoid off-target

effects.

Prepare the working solution fresh before each experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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